Disodium 5-((4'-((2-amino-8-hydroxy-6-sulphonato-2-naphthyl)azo)-2,2'-dichloro(1,1'-biphenyl)-4-yl)azo)salicylate

CAS No.: 71215-83-3

Cat. No.: VC18445153

Molecular Formula: C29H17Cl2N5Na2O7S

Molecular Weight: 696.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71215-83-3 |

|---|---|

| Molecular Formula | C29H17Cl2N5Na2O7S |

| Molecular Weight | 696.4 g/mol |

| IUPAC Name | disodium;5-[[4-[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]-2-chlorophenyl]-3-chlorophenyl]diazenyl]-2-hydroxybenzoate |

| Standard InChI | InChI=1S/C29H19Cl2N5O7S.2Na/c30-22-11-16(34-33-15-4-8-25(37)21(10-15)29(39)40)2-5-19(22)20-6-3-17(12-23(20)31)35-36-28-24(32)7-1-14-9-18(44(41,42)43)13-26(38)27(14)28;;/h1-13,37-38H,32H2,(H,39,40)(H,41,42,43);;/q;2*+1/p-2 |

| Standard InChI Key | JDCAAORXVGDNBZ-UHFFFAOYSA-L |

| Canonical SMILES | C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)[O-])O)N=NC3=CC(=C(C=C3)C4=C(C=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)[O-])Cl)Cl)N.[Na+].[Na+] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

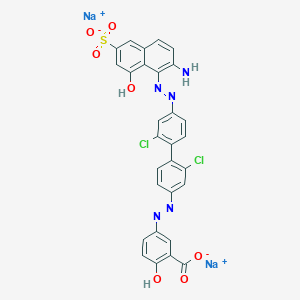

The compound features a bisazo backbone connecting naphthalene and biphenyl moieties, with sulfonate, hydroxy, amino, and chloro functional groups contributing to its polarity and reactivity. Its IUPAC name, disodium;5-[[4-[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]-2-chlorophenyl]-3-chlorophenyl]diazenyl]-2-hydroxybenzoate, reflects its tetracyclic structure. Key structural attributes include:

-

Azo linkages (-N=N-): Two diazenyl groups enable conjugation and light absorption.

-

Sulphonato groups (-SO₃⁻): Enhance water solubility and ionic character.

-

Chlorine substituents: Increase molecular stability and electron-withdrawing effects.

Physical and Chemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₂₉H₁₇Cl₂N₅Na₂O₇S |

| Molecular Weight | 696.4 g/mol |

| CAS Registry Number | 71215-83-3 |

| Solubility | Highly soluble in aqueous media |

| Stability | Sensitive to UV degradation |

The disodium salt form ensures solubility in polar solvents, making it suitable for dye formulations.

Synthesis and Manufacturing

Azo Coupling Reactions

Synthesis involves sequential diazotization and coupling steps:

-

Diazotization of 2-amino-8-hydroxy-6-sulphonato-2-naphthylamine: Nitrous acid converts the amine to a diazonium salt.

-

Coupling with 2,2'-dichlorobiphenyl-4-amine: The diazonium salt reacts with the biphenyl derivative, forming the first azo bond.

-

Second Diazotization and Coupling: The intermediate undergoes further diazotization and couples with salicylic acid to yield the final product.

Reaction conditions (pH, temperature, and catalyst selection) critically influence yield and purity. Industrial-scale production requires rigorous purification to remove unreacted intermediates and byproducts.

Industrial Optimization

-

Temperature Control: Maintained at 0–5°C during diazotization to prevent decomposition.

-

pH Adjustment: Alkaline conditions (pH 8–9) favor coupling efficiency.

-

Catalysts: Cupric ions often accelerate azo bond formation.

Applications and Functional Utility

Textile and Pigment Industries

The compound’s chromophoric system absorbs visible light, rendering it effective as:

-

Acid Dyes: For protein fibers (wool, silk) due to sulfonate groups enabling electrostatic interactions.

-

Reactive Dyes: Forms covalent bonds with cellulose under alkaline conditions.

Analytical Chemistry

-

pH Indicators: Hydroxy and azo groups enable colorimetric responses to pH changes.

-

Metal Ion Detection: Selective binding to transition metals via sulfonate and hydroxy motifs.

Environmental and Toxicological Profile

Ecotoxicological Risks

Azo dyes are scrutinized for potential ecosystem impacts:

-

Persistence: Chlorine substituents may hinder biodegradation.

-

Bioaccumulation: Low log P values (-2.5 to -1.8) suggest limited lipid solubility, reducing bioaccumulation potential .

Human Health Considerations

-

Acute Toxicity: Limited data; structural analogs show low oral LD₅₀ (>2000 mg/kg in rodents).

-

Mutagenicity: Azo bonds may reductively cleave to aromatic amines, some of which are carcinogenic .

Regulatory Status and Compliance

Global Regulations

-

EU REACH: Requires registration for imports >1 ton/year.

-

U.S. EPA TSCA: Listed on the Toxic Substances Control Act Inventory.

Future Directions and Research Gaps

Advanced Material Applications

-

Nanoparticle Synthesis: Thermal decomposition of metal chelates could yield functional oxides (e.g., Fe₂O₃ nanoparticles) .

-

Photodynamic Therapy: Azo dyes with heavy metal complexes may act as photosensitizers.

Environmental Mitigation

-

Bioremediation Strategies: Microbial consortia capable of cleaving azo bonds under anaerobic conditions.

-

Green Synthesis: Enzyme-catalyzed coupling to reduce hazardous waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume